molecular formula C14H8F3N3O2 B13671839 2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13671839
M. Wt: 307.23 g/mol
InChI Key: CVPCGVGRUAIDFX-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a nitration reaction where 2-phenylimidazo[1,2-a]pyridine is treated with a nitrating mixture to introduce the nitro group . Another approach involves the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. These methods would include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals for catalysis, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups introduced at specific positions on the molecule .

Scientific Research Applications

2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for functionalization, making it a valuable scaffold in synthetic and medicinal chemistry .

Properties

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

2-(2-nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)10-5-3-7-19-8-11(18-13(10)19)9-4-1-2-6-12(9)20(21)22/h1-8H

InChI Key

CVPCGVGRUAIDFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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